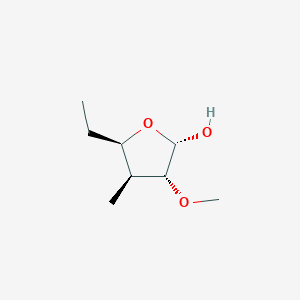
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL, also known as EMME, is a natural product that has been isolated from various plants, including the genus Phyllanthus. EMME has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is not fully understood, but it is thought to be related to its ability to modulate various signaling pathways in cells. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have neuroprotective properties, with studies showing that it can protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have low toxicity in animal studies. However, one limitation of using (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL is its limited availability, as it is only found in certain plant species and must be synthesized for research purposes.
Direcciones Futuras
There are several potential future directions for research on (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL. One area of interest is its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use in the treatment of viral infections, such as HIV and HCV. Additionally, further studies are needed to better understand the mechanism of action of (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL and to identify its molecular targets.
Métodos De Síntesis
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL can be synthesized through a multi-step process, starting with the reaction of 3-methoxy-4-methyl-5-(3-methylbut-2-en-1-yl)oxolan-2-one with ethyl magnesium bromide, followed by hydrolysis and reduction. This method has been reported in the literature and has been used to produce (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL for research purposes.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been the subject of numerous scientific studies, due to its potential therapeutic benefits. Research has shown that (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, (2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL has been shown to have anti-viral activity against several viruses, including HIV and HCV.
Propiedades
Número CAS |
196615-54-0 |
|---|---|
Nombre del producto |
(2S,3R,4S,5R)-5-Ethyl-3-methoxy-4-methyloxolan-2-OL |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-5-ethyl-3-methoxy-4-methyloxolan-2-ol |
InChI |
InChI=1S/C8H16O3/c1-4-6-5(2)7(10-3)8(9)11-6/h5-9H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 |
Clave InChI |
ZHQCQIPKDUMUAH-OSMVPFSASA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]([C@H]([C@H](O1)O)OC)C |
SMILES |
CCC1C(C(C(O1)O)OC)C |
SMILES canónico |
CCC1C(C(C(O1)O)OC)C |
Sinónimos |
2-Furanol,5-ethyltetrahydro-3-methoxy-4-methyl-,(2alpha,3alpha,4beta,5beta)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




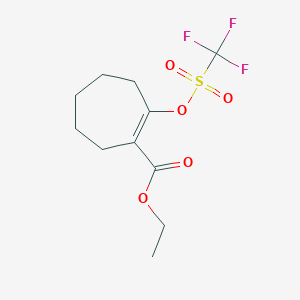
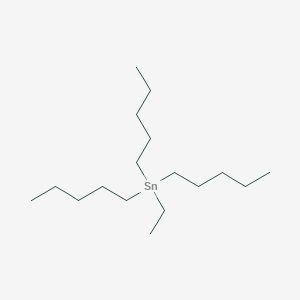

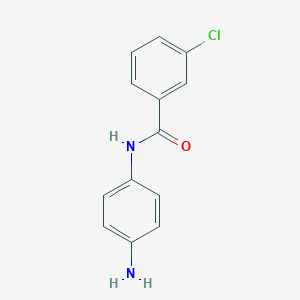
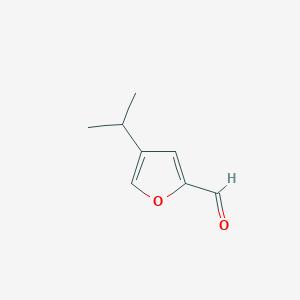

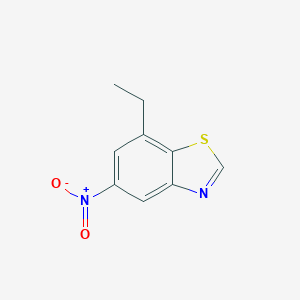



![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

